Acide tauromuricholique

Vue d'ensemble

Description

L’acide tauro-ω-muricholique (sel de sodium) est une forme conjuguée à la taurine de l’acide biliaire secondaire ω-muricholique. C’est un acide biliaire libéré par le foie et généralement utilisé dans les études de cholestase. Ce composé est connu pour son rôle d’antagoniste compétitif et réversible du récepteur X des farnésols (FXR), qui est impliqué dans la régulation et le métabolisme des acides biliaires .

Applications De Recherche Scientifique

Overview

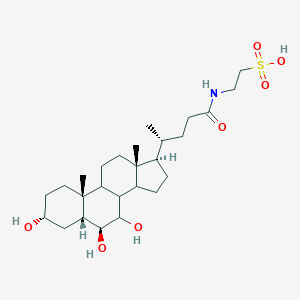

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a taurine-conjugated bile acid derivative recognized for its significant biological activity. This compound primarily functions as a farnesoid X receptor (FXR) antagonist and has implications in various scientific and medical fields.

The compound exhibits various pharmacological properties:

-

Cholesterol Metabolism :

- Modulates bile acid synthesis and secretion.

- Influences cholesterol homeostasis.

-

Anti-inflammatory Effects :

- Potential benefits for conditions such as ulcerative colitis and other gastrointestinal disorders.

-

Antioxidant Activity :

- Mitigates oxidative stress in biological systems.

Cholestasis Studies

The compound is utilized in research focused on cholestasis— a condition characterized by impaired bile flow. Its role as an FXR antagonist makes it a valuable tool for understanding bile acid regulation and potential therapeutic interventions.

Metabolic Disorders

Given its influence on cholesterol metabolism and inflammation pathways:

- It may be explored for therapeutic applications in metabolic disorders such as obesity and diabetes.

Gastrointestinal Health

Research indicates that the compound could be beneficial in treating inflammatory bowel diseases (IBD) due to its anti-inflammatory properties.

Data Tables

| Activity Type | Effect |

|---|---|

| Cholesterol Regulation | Modulates synthesis and secretion |

| Anti-inflammatory | Reduces inflammation in IBD |

| Antioxidant | Protects against oxidative stress |

Case Study 1: Cholestasis Research

In recent studies examining cholestasis models in mice treated with the compound:

- Results indicated a significant reduction in bile acid accumulation.

- The compound's antagonistic effect on FXR was confirmed through gene expression analysis.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigating the use of the compound in patients with ulcerative colitis reported:

- Improved clinical scores and reduced inflammatory markers.

- Suggests potential as a therapeutic agent for IBD management.

Mécanisme D'action

L’acide tauro-ω-muricholique (sel de sodium) exerce ses effets en agissant comme un antagoniste compétitif et réversible du récepteur X des farnésols (FXR). Ce récepteur est impliqué dans la régulation de la synthèse, du transport et du métabolisme des acides biliaires. En inhibant le FXR, l’acide tauro-ω-muricholique (sel de sodium) peut moduler les taux d’acides biliaires et influencer diverses voies métaboliques [3][3].

Composés similaires :

Acide tauro-α-muricholique (sel de sodium) : Un autre acide biliaire conjugué à la taurine avec des propriétés similaires mais une stéréochimie différente.

Acide tauro-β-muricholique (sel de sodium) : Une forme conjuguée à la taurine de l’acide β-muricholique, également un antagoniste du FXR.

Acide tauro-γ-muricholique (sel de sodium) : Une forme conjuguée à la taurine de l’acide γ-muricholique avec des activités biologiques uniques

Unicité : L’acide tauro-ω-muricholique (sel de sodium) est unique en raison de sa conjugaison spécifique avec l’acide ω-muricholique et de son rôle d’acide biliaire prédominant dans certaines conditions physiologiques, telles que la septicémie néonatale. Sa capacité à agir comme antagoniste du FXR le distingue également des autres acides biliaires .

Analyse Biochimique

Biochemical Properties

Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.

Cellular Effects

Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.

Molecular Mechanism

At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .

Dosage Effects in Animal Models

The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .

Transport and Distribution

Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .

Subcellular Localization

Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide tauro-ω-muricholique (sel de sodium) est synthétisé par la conjugaison de l’acide ω-muricholique avec la taurine. Le processus implique la conversion enzymatique de l’acide β-muricholique par divers micro-organismes de la flore intestinale, y compris Clostridium .

Méthodes de production industrielle : La production industrielle de l’acide tauro-ω-muricholique (sel de sodium) implique l’extraction de l’acide ω-muricholique de la bile, suivie de sa conjugaison avec la taurine dans des conditions contrôlées. Le produit est ensuite purifié pour atteindre des niveaux de pureté élevés, généralement supérieurs à 95 % .

Types de réactions :

Oxydation : L’acide tauro-ω-muricholique (sel de sodium) peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

4. Applications de la recherche scientifique

L’acide tauro-ω-muricholique (sel de sodium) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des acides biliaires.

Biologie : Investigated for its role in bile acid metabolism and its effects on gut microbiota.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de la cholestase et d’autres troubles hépatiques.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme biomarqueur de la septicémie néonatale[][3].

Comparaison Avec Des Composés Similaires

Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.

Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.

Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities

Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .

Activité Biologique

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.

- Molecular Formula : C26H45NO7S

- Molecular Weight : 515.7 g/mol

- CAS Number : 25696-60-0

- IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:

- Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.

- Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.

The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:

- It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.

- This action leads to altered expression of genes involved in lipid metabolism and inflammation.

Table 1: Summary of Biological Activities

Case Study: Anti-Ulcerative Colitis Effects

A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:

- Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.

- Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.

Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.

Propriétés

Numéro CAS |

25696-60-0 |

|---|---|

Formule moléculaire |

C26H45NO7S |

Poids moléculaire |

515.7 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |

Clé InChI |

XSOLDPYUICCHJX-UZUDEGBHSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Key on ui other cas no. |

25696-60-0 |

Description physique |

Solid |

Synonymes |

T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.